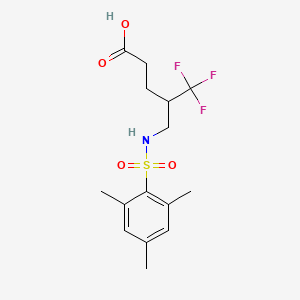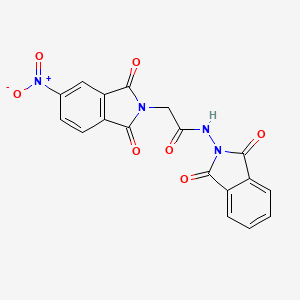
2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a nitrophenyl group, and a piperidinylethyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with the thiazolidinone intermediate.
Attachment of Piperidinylethyl Side Chain: The piperidinylethyl side chain is attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The reactions are typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The piperidinylethyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidinylethyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
相似化合物的比较
Similar Compounds
- 2-(4-Nitrophenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazolidin-4-one
- 2-(4-Nitrophenyl)-3-(2-pyrrolidin-1-ylethyl)-1,3-thiazolidin-4-one
Uniqueness
2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinylethyl side chain enhances its solubility and bioavailability compared to similar compounds with different side chains.
属性
IUPAC Name |
2-(4-nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S.ClH/c20-15-12-23-16(13-4-6-14(7-5-13)19(21)22)18(15)11-10-17-8-2-1-3-9-17;/h4-7,16H,1-3,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVYNUTSIHRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE](/img/structure/B5108266.png)
![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B5108295.png)


![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)

![N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline](/img/structure/B5108322.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-DIMETHYLPHENYL)AMINO]-7-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B5108346.png)
![(2E)-1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B5108353.png)
